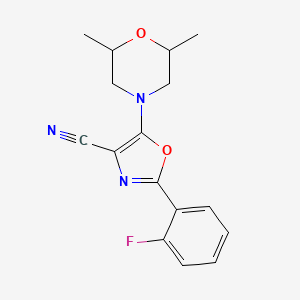

![molecular formula C14H13N3O4 B4062136 6-[2-(4-ethylphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B4062136.png)

6-[2-(4-ethylphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone

Descripción general

Descripción

Synthesis Analysis

Pyrimidinones, including the compound of interest, are typically synthesized through condensation reactions involving various aldehydes, ketones, and urea or urea derivatives. For example, a novel nitro and hydroxyphenyl functionalized pyrimidinone was synthesized using 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid, with characterization confirmed by spectroscopic techniques and X-ray diffraction studies (Savant et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is often characterized using X-ray diffraction, revealing detailed conformational information. For instance, certain derivatives crystallize in the monoclinic crystal class, showing specific cell parameters and adopting flattened boat conformations (Savant et al., 2015). This detailed structural analysis aids in understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Pyrimidinones undergo various chemical reactions, including nitrosation, which leads to the formation of hydroxyiminomethyl derivatives. These derivatives can then be treated with phosphoryl chloride to replace hydroxy groups with chlorine and dehydrate hydroxyiminomethyl groups to cyano groups, demonstrating the compound's versatile reactivity (Boulton et al., 1967).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, including solubility, crystallinity, and thermal stability, are crucial for their application in various fields. For example, some derivatives show good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C, demonstrating their suitability for high-temperature applications (Huang et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : Novel nitro and hydroxyphenyl functionalized pyrimidinones have been synthesized using various aldehydes, urea, and specific catalysts, characterized by spectroscopic techniques, and confirmed via X-ray diffraction studies, indicating the potential for diverse applications in material science and molecular structure analysis (Savant et al., 2015).

Chemical Conversions and Derivatives : Research into the synthesis of cyano, methylamino, and nitropyridine derivatives reveals a key compound for transformations, hinting at the compound's versatility in creating derivatives for further biological or chemical applications (Krichevsky et al., 2003).

Applications in Biological Studies

Biocidal Polymers : The development of novel halamine polymers based on pyrimidinone derivatives indicates their potential use as biocidal agents, showcasing an application in creating antimicrobial materials (El-masry et al., 2004).

Antiviral Activity : The synthesis of new pyrimidinone derivatives for the evaluation of anti-Rubella activity demonstrates the potential pharmaceutical applications of such compounds in treating viral infections (Saladino et al., 2002).

Material Science and Polymer Research

- Polyimide Synthesis : Novel polyimides derived from pyridine-containing aromatic diamine monomers, including pyrimidinone structures, have been synthesized, indicating high thermal stability, solubility, and hydrophobic properties suitable for advanced material applications (Huang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-9-3-5-10(6-4-9)7-8-11-12(17(20)21)13(18)16-14(19)15-11/h3-8H,2H2,1H3,(H2,15,16,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBKPRLIGSWISH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062053.png)

![methyl [4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4062064.png)

![N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4062075.png)

![2-{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4062086.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062094.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4062101.png)

![2-fluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide hydrochloride](/img/structure/B4062110.png)

![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062117.png)

![1-{5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4062125.png)

![6-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062128.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4062142.png)

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4062145.png)